5-Hydroxy-2,2,8,8-tetramethyl-2,3,7,8-tetrahydropyrano[3,2-g]chromene-4,6-dione
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Overview
Description
5-Hydroxy-2,2,8,8-tetramethyl-2,3,7,8-tetrahydropyrano[3,2-g]chromene-4,6-dione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of chromenes, which are known for their diverse biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2,2,8,8-tetramethyl-2,3,7,8-tetrahydropyrano[3,2-g]chromene-4,6-dione typically involves multi-step organic reactions. One common method starts with the condensation of phloroglucinol with isobutyraldehyde under acidic conditions to form the chromene core. This is followed by cyclization and oxidation steps to introduce the pyrano ring and hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2,2,8,8-tetramethyl-2,3,7,8-tetrahydropyrano[3,2-g]chromene-4,6-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are common, using reagents like aluminum chloride and acyl chlorides.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antioxidant properties and potential to scavenge free radicals.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which 5-Hydroxy-2,2,8,8-tetramethyl-2,3,7,8-tetrahydropyrano[3,2-g]chromene-4,6-dione exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. It can modulate oxidative stress pathways by scavenging reactive oxygen species and inhibiting oxidative enzymes. This compound may also interact with cellular signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Trolox: A water-soluble analog of vitamin E with similar antioxidant properties.
4-Hydroxy-TEMPO: A stable free radical used as an antioxidant and in polymer chemistry.
Uniqueness
5-Hydroxy-2,2,8,8-tetramethyl-2,3,7,8-tetrahydropyrano[3,2-g]chromene-4,6-dione is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a chromene core with a pyrano ring and multiple methyl groups makes it a versatile compound for various applications.
Properties
CAS No. |
14262-01-2 |
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Molecular Formula |
C16H18O5 |
Molecular Weight |
290.31 g/mol |
IUPAC Name |
5-hydroxy-2,2,8,8-tetramethyl-3,7-dihydropyrano[3,2-g]chromene-4,6-dione |
InChI |
InChI=1S/C16H18O5/c1-15(2)6-8(17)12-10(20-15)5-11-13(14(12)19)9(18)7-16(3,4)21-11/h5,19H,6-7H2,1-4H3 |
InChI Key |
BKNCVMWIPJLHDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C2=C(C3=C(C=C2O1)OC(CC3=O)(C)C)O)C |
Origin of Product |
United States |
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